molecular formula C21H20O5 B11169602 methyl [5-(benzyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate

methyl [5-(benzyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate

Cat. No.: B11169602
M. Wt: 352.4 g/mol
InChI Key: XSDICLHUFBVINT-UHFFFAOYSA-N
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Description

Methyl 2-[5-(benzyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate is a complex organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a benzyloxy group, dimethyl substitutions, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[5-(benzyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the hydroxyl group of the chromen-2-one derivative in the presence of a base.

    Esterification: The final step involves the esterification of the chromen-2-one derivative with methyl chloroacetate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-(benzyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the ester functional group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Benzyl halides, methyl chloroacetate, triethylamine

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 2-[5-(benzyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-[5-(benzyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets and pathways. The benzyloxy group and the chromen-2-one core play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory or antioxidant effects.

Comparison with Similar Compounds

Methyl 2-[5-(benzyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate can be compared with other chromen-2-one derivatives, such as:

    Methyl 2-[5-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate: Similar structure but with fewer methyl substitutions, leading to different chemical and biological properties.

    Methyl 2-[5-(benzyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]propanoate: Similar structure but with a propanoate ester group instead of an acetate group, affecting its reactivity and applications.

    Methyl 2-[5-(benzyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]butanoate: Similar structure but with a butanoate ester group, leading to different physical and chemical properties.

The uniqueness of methyl 2-[5-(benzyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

methyl 2-(4,7-dimethyl-2-oxo-5-phenylmethoxychromen-3-yl)acetate

InChI

InChI=1S/C21H20O5/c1-13-9-17(25-12-15-7-5-4-6-8-15)20-14(2)16(11-19(22)24-3)21(23)26-18(20)10-13/h4-10H,11-12H2,1-3H3

InChI Key

XSDICLHUFBVINT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)OC)C)C(=C1)OCC3=CC=CC=C3

Origin of Product

United States

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